Taxuspine B

Description

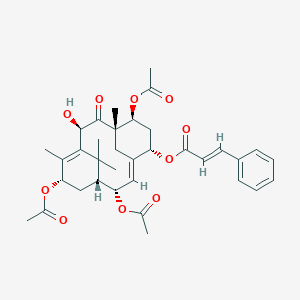

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMXWLFXARITCC-CRMVJMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Taxuspine B: A Technical Guide to its Natural Source, Isolation, and Biological Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxuspine B, a complex diterpenoid belonging to the taxane family, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring phytochemical found in several species of the genus Taxus, commonly known as yews. The primary documented sources of this compound include:

-

Taxus cuspidata (Japanese Yew): This species is the most frequently cited natural source from which this compound was first isolated and characterized.[1] The stems and leaves of the Japanese yew are known to contain a variety of taxoids, including this compound.

-

Taxus yunnanensis (Yunnan Yew): Research has also identified this compound in the wood of Taxus yunnanensis.

-

Taxus mairei (Maire's Yew): The leaves and twigs of this species have been reported to contain this compound, among other taxanes.[1]

The concentration of this compound and other taxoids within these plants is typically low and can be influenced by factors such as the geographical location, age of the plant, and the specific plant part being analyzed (e.g., bark, leaves, or twigs).

Isolation and Purification of this compound: Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of taxoids like this compound from Taxus plant material.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

2.2.1. Extraction

-

Preparation of Plant Material: The collected plant material (e.g., stems and leaves of Taxus cuspidata) is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then coarsely powdered using a mechanical grinder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature. This can be achieved by maceration with periodic shaking for several days or through continuous extraction using a Soxhlet apparatus. The solvent-to-solid ratio is typically in the range of 10:1 (v/w).

2.2.2. Partitioning

-

Concentration: The resulting alcoholic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent-Solvent Partitioning: The concentrated extract is suspended in water and then partitioned successively with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Taxanes, including this compound, are typically enriched in the ethyl acetate fraction.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of compounds with TLC profiles similar to known taxanes are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

2.2.4. Final Purification and Characterization

The collected fraction containing this compound is concentrated to yield the purified compound. The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data on Taxane Isolation

While specific yield and purity data for this compound are not extensively reported, the following tables provide contextual data on the typical yields and purities of other well-known taxanes isolated from Taxus species.

| Taxane | Taxus Species | Plant Part | Typical Yield (% of dry weight) |

| Paclitaxel | T. brevifolia | Bark | 0.007 - 0.01 |

| 10-Deacetylbaccatin III | T. baccata | Needles | 0.1 |

| Paclitaxel | T. cuspidata | Needles | 0.004 - 0.02 |

Table 1: Representative Yields of Major Taxanes from Taxus Species.

| Compound | Purification Method | Achieved Purity |

| 10-Deacetyltaxol (10-DAT) | Preparative HPLC | > 95% |

| Paclitaxel (PTX) | Preparative HPLC | > 99% |

Table 2: Purity of Taxanes Achieved by Preparative HPLC.

Molecular Mechanism of Action: Microtubule Stabilization

This compound, like other taxanes, is known to exhibit biological activity through its interaction with the cellular cytoskeleton, specifically by stabilizing microtubules. This mechanism is crucial for its potential as a cytotoxic agent.

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of microtubule stabilization by taxanes.

References

Unveiling the Molecular Architecture of Taxuspine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine B, a complex diterpenoid natural product isolated from the Japanese yew (Taxus cuspidata), stands as a molecule of significant interest within the scientific community. As a member of the taxane family, which includes the renowned anticancer drug paclitaxel (Taxol®), this compound exhibits compelling biological activities, most notably its taxol-like ability to inhibit the depolymerization of microtubules. This technical guide provides an in-depth exploration of the chemical structure of this compound, presenting a comprehensive summary of its spectroscopic data, a detailed account of its isolation, and an examination of its biological context. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a polycyclic diterpenoid characterized by a complex 6-8-6 tricyclic core, a hallmark of the taxane skeleton. Its chemical formula is C₃₅H₄₂O₁₀, corresponding to a molecular weight of 622.7 g/mol . The structure is extensively functionalized with various oxygen-containing groups, which contribute to its unique chemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₂O₁₀ | [1] |

| Molecular Weight | 622.7 g/mol | [1] |

| CAS Number | 157414-05-6 | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data as reported in the seminal publication by Kobayashi et al. (1994).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for assigning the stereochemistry and connectivity of the atoms within this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Detailed peak assignments for ¹H and ¹³C NMR were not available in the searched literature. The original 1994 publication by Kobayashi et al. would contain this specific data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Note: Specific IR absorption bands were not detailed in the available search results. This information would be present in the original characterization paper.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 5: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| HR-FABMS | Positive | Data not available | [M+H]⁺ |

Note: The specific high-resolution mass spectrometry data, including the exact mass and fragmentation pattern, were not found in the searched abstracts. The primary literature is the source for this data.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound was first reported by Kobayashi et al. from the stems of the Japanese yew, Taxus cuspidata. The general procedure for isolating taxanes from Taxus species involves the following key steps:

dot

Caption: Generalized workflow for the isolation of this compound.

-

Extraction: The dried and ground stems of Taxus cuspidata are repeatedly extracted with methanol at room temperature. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with ethyl acetate. The organic layer, containing the less polar taxanes including this compound, is collected and concentrated.

-

Chromatographic Purification: The resulting ethyl acetate extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: The extract is fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC to yield pure this compound.

-

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly its ability to stabilize microtubules, a mechanism it shares with paclitaxel. This activity is crucial for its potential as an anticancer agent, as the stabilization of microtubules disrupts the process of cell division, leading to apoptosis in rapidly dividing cancer cells.

dot

References

An In-Depth Technical Guide to Taxuspine B (C35H42O10)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxuspine B, a complex diterpenoid with the molecular formula C35H42O10, is a naturally occurring taxane isolated from various species of the yew tree (Taxus). As a member of the taxane family, which includes the highly successful chemotherapeutic agent paclitaxel (Taxol®), this compound exhibits significant biological activity, primarily as a microtubule-stabilizing agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, mechanism of action, and its effects on cellular signaling pathways leading to apoptosis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this promising natural product.

Introduction

The taxane family of diterpenoids, originally derived from the Pacific yew tree, Taxus brevifolia, represents a cornerstone in modern cancer chemotherapy.[1] Paclitaxel (Taxol®) and its semi-synthetic analogue docetaxel (Taxotere®) are widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[2] Their primary mechanism of action involves the stabilization of microtubules, essential components of the cellular cytoskeleton.[3][4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][3]

This compound is a naturally occurring taxoid found in species such as Taxus cuspidata (Japanese yew), Taxus baccata, and Taxus wallichiana.[5][6] It shares the characteristic taxane core structure and has demonstrated paclitaxel-like activity in preclinical studies.[3][7] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers investigating its potential as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C35H42O10 | [4][5] |

| Molecular Weight | 622.70 g/mol | [6] |

| CAS Number | 157414-05-6 | [4] |

| Appearance | Solid | [6] |

| Boiling Point (Predicted) | 709.1 ± 60.0 °C | [4] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 11.80 ± 0.70 | [4] |

Biological Activity and Mechanism of Action

Microtubule Stabilization

Similar to other taxanes, the principal mechanism of action of this compound is the disruption of microtubule function.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably cell division.[3] Taxanes bind to the β-tubulin subunit of the heterodimer, promoting the assembly of microtubules and stabilizing them by preventing depolymerization.[8] This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for the formation and function of the mitotic spindle during cell division.[4]

This compound has been shown to exhibit appreciable paclitaxel-like activity by reducing CaCl2-induced depolymerization of microtubules.[3][7] Calcium ions are known to induce microtubule depolymerization, and the ability of a compound to counteract this effect is a strong indicator of microtubule-stabilizing activity.[9]

Cytotoxicity

The stabilization of microtubules by this compound leads to cell cycle arrest in the G2/M phase, which ultimately induces apoptotic cell death.[3] this compound has demonstrated weak to moderate cytotoxicity against various cancer cell lines.

| Cell Line | IC50 / Inhibition | Reference |

| Murine Lymphoma L1210 | IC50 = 18 µg/mL | [3] |

| Human Epidermoid Carcinoma KB | 11.8% inhibition at 10 µg/mL | [3] |

| Human Epidermoid Carcinoma KB | 42.3% inhibition at 10 µg/mL (P-glycoprotein expressing) | [3] |

Signaling Pathways

The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While specific studies on this compound are limited, the well-established mechanisms for other taxanes provide a strong framework for understanding its downstream effects.

Taxane-Induced Apoptosis Pathway

Taxane-induced microtubule disruption leads to mitotic arrest, which triggers a cascade of events culminating in apoptosis. A key event in this pathway is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[7][10]

Phosphorylation of Bcl-2 on serine residues (e.g., Ser70, Ser87) by stress-activated protein kinases such as ASK1 and JNK1, which are activated during G2/M arrest, abrogates its anti-apoptotic function.[6][7][11] This inactivation of Bcl-2 facilitates the release of pro-apoptotic factors from the mitochondria, leading to the activation of the caspase cascade and execution of apoptosis.[2]

P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism.[8] Some taxanes, including derivatives of Taxuspine C, have been shown to inhibit the function of P-gp.[12] This suggests a potential dual role for certain taxoids as both cytotoxic agents and MDR modulators. This compound has shown some activity in inhibiting the drug transport activity of P-glycoprotein in multidrug-resistant cells.[3]

Experimental Protocols

In Vitro Microtubule Depolymerization Assay

This protocol is adapted from methods used to assess the microtubule-stabilizing effects of taxanes.[3][7][9]

Objective: To determine the ability of this compound to inhibit calcium-induced depolymerization of microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Calcium Chloride (CaCl2) solution (100 mM)

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Tubulin Polymerization:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add 50 µL of the tubulin solution to each well of a pre-warmed (37°C) 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow for microtubule polymerization. Monitor polymerization by measuring fluorescence (Excitation: 360 nm, Emission: 420 nm) if a fluorescent reporter like DAPI is included.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound, paclitaxel, and DMSO in pre-warmed General Tubulin Buffer.

-

Add 10 µL of the diluted compounds or vehicle control to the wells containing polymerized microtubules.

-

Incubate for 15 minutes at 37°C.

-

-

Induction of Depolymerization:

-

Add 10 µL of CaCl2 solution to each well to a final concentration of 4 mM to induce depolymerization.

-

Immediately begin monitoring the decrease in fluorescence or turbidity (at 340 nm) at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of depolymerization for each condition.

-

Compare the rate of depolymerization in the presence of this compound to the vehicle control and the paclitaxel control. A slower rate of depolymerization indicates microtubule stabilization.

-

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of this compound against adherent (KB) and suspension (L1210) cancer cell lines.[3][13][14]

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

KB and L1210 cancer cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For KB cells (adherent): Seed 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

-

For L1210 cells (suspension): Seed 10,000-20,000 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization buffer to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion and Future Directions

This compound is a promising natural product with a well-defined mechanism of action as a microtubule-stabilizing agent, similar to clinically established taxanes. Its ability to induce apoptosis in cancer cells warrants further investigation. Future research should focus on a more comprehensive evaluation of its cytotoxic activity against a broader panel of cancer cell lines, including multidrug-resistant phenotypes. Elucidating the specific signaling pathways modulated by this compound and exploring its potential to overcome taxane resistance are critical next steps. Furthermore, medicinal chemistry efforts to synthesize analogues of this compound could lead to the development of novel anticancer agents with improved efficacy and pharmacological profiles. The detailed protocols provided in this guide offer a foundation for these future research endeavors.

References

- 1. Tubulin polymerization kinetics assay [bio-protocol.org]

- 2. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. journal.waocp.org [journal.waocp.org]

- 6. BCL-2 is phosphorylated and inactivated by an ASK1/Jun N-terminal protein kinase pathway normally activated at G(2)/M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How calcium causes microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Bcl2 phosphorylation by stress response kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. medchemexpress.com [medchemexpress.com]

The Discovery and History of Taxuspine B: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxuspine B, a complex diterpenoid belonging to the taxane family, has garnered interest within the scientific community for its biological activities, which are comparable to the renowned anti-cancer agent, paclitaxel (Taxol®). First isolated from the Japanese yew, Taxus cuspidata, in 1994, this compound has been a subject of study for its potential as a microtubule-stabilizing agent. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including detailed methodologies, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Isolation

Initial Discovery

This compound was first reported in 1994 by a research group led by Jun'ichi Kobayashi. It was isolated from the stems of the Japanese yew, Taxus cuspidata Sieb. et Zucc., a plant species that has proven to be a rich source of unique taxane diterpenoids[1]. The discovery was part of a broader investigation into the chemical constituents of this yew species, which also led to the identification of other related taxoids, such as Taxuspines A and C. This compound has also been identified in other yew species, including Taxus mairei[2].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C35H42O10 | [1] |

| Molecular Weight | 622.7 g/mol | [1] |

| CAS Number | 157414-05-6 |

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Taxus cuspidata, based on typical methods for natural product extraction and purification.

1.3.1. Extraction:

-

Dried and powdered stems of Taxus cuspidata are subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

1.3.2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The taxoids, including this compound, are typically found in the chloroform or ethyl acetate fractions.

1.3.3. Chromatographic Purification:

-

The bioactive fraction is subjected to a series of chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water.

-

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

-

2D NMR (Two-Dimensional Nuclear Magnetic Resonance): Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to establish the complete carbon skeleton and the placement of functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

Structural Features

This compound possesses the characteristic 6-8-6 tricyclic taxane core. Its structure is distinguished by the presence of various functional groups, including acetate and cinnamoyl moieties, which contribute to its biological activity.

Biological Activity

This compound exhibits significant biological activity, primarily related to its interaction with the cellular cytoskeleton.

Microtubule Stabilization

Similar to paclitaxel, this compound has been shown to have a "taxol-like activity" by promoting the polymerization of tubulin and stabilizing microtubules. This activity was demonstrated through its ability to reduce the CaCl2-induced depolymerization of microtubules. The stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and apoptosis.

Experimental Protocol: Inhibition of Ca²⁺-Induced Microtubule Depolymerization

This assay is a common method to assess the microtubule-stabilizing effects of taxane compounds.

3.2.1. Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂)

-

This compound solution (in a suitable solvent like DMSO)

-

CaCl₂ solution

-

Spectrophotometer capable of measuring absorbance at 350 nm

3.2.2. Procedure:

-

Tubulin is polymerized in the polymerization buffer at 37°C, and the increase in turbidity is monitored at 350 nm until a plateau is reached, indicating the formation of microtubules.

-

The polymerized microtubules are then incubated with various concentrations of this compound or a vehicle control.

-

CaCl₂, a known microtubule-depolymerizing agent, is added to the microtubule solutions.

-

The decrease in absorbance at 350 nm, corresponding to microtubule depolymerization, is monitored over time.

-

The ability of this compound to inhibit this depolymerization is quantified by comparing the rate and extent of the absorbance decrease in the presence and absence of the compound.

Quantitative Biological Data

While extensive quantitative data for this compound is not widely published, related taxoids have demonstrated potent biological activities. For instance, Taxuspine D, a closely related compound, has been shown to markedly inhibit Ca²⁺-induced depolymerization of microtubules[3]. Further studies are required to determine the specific IC₅₀ values of this compound in various cancer cell lines and in microtubule polymerization assays.

Synthesis

The total synthesis of taxanes is a formidable challenge in organic chemistry due to their complex, densely functionalized, and stereochemically rich structures.

Total Synthesis of the Taxane Core

Numerous research groups have successfully completed the total synthesis of paclitaxel and other taxanes, demonstrating the feasibility of constructing the intricate taxane core through various innovative synthetic strategies[3][4][5][6]. These syntheses often involve complex ring-forming reactions and stereoselective transformations.

Total Synthesis of this compound

To date, a complete total synthesis of this compound has not been reported in the peer-reviewed literature. The development of a synthetic route to this compound would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.

Conclusion and Future Perspectives

This compound remains an intriguing natural product with demonstrated taxol-like biological activity. Its discovery has contributed to the understanding of the vast chemical diversity within the Taxus genus. Future research efforts should focus on several key areas:

-

Quantitative Biological Evaluation: A thorough investigation of the cytotoxic effects of this compound against a panel of human cancer cell lines is needed to establish its potency and selectivity.

-

Total Synthesis: The development of a total synthesis of this compound would provide access to larger quantities of the compound for in-depth biological studies and facilitate the creation of novel analogs.

-

Mechanism of Action Studies: Further elucidation of the specific molecular interactions between this compound and tubulin, as well as its downstream signaling effects, will provide a more complete understanding of its biological activity.

The continued exploration of this compound and other related taxoids holds promise for the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Total synthesis of the complex taxane diterpene canataxpropellane | Semantic Scholar [semanticscholar.org]

- 4. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemists complete synthesis of molecule ‘at the limits of complexity’ | Research | Chemistry World [chemistryworld.com]

Spectroscopic and Mechanistic Insights into Taxuspine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Taxuspine B, a natural taxoid with significant biological activity. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the chemical properties and mechanism of action of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines typical experimental protocols for its isolation and characterization, and visualizes its interaction with the P-glycoprotein (P-gp) signaling pathway.

Spectroscopic Data of this compound

This compound, isolated from the Japanese yew Taxus cuspidata, possesses the molecular formula C35H42O10, corresponding to a molecular weight of 622.7 g/mol [1]. The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of novel compounds.

| Parameter | Value | Reference |

| Molecular Formula | C35H42O10 | [2] |

| Molecular Weight | 622.7 | [1] |

| Monoisotopic Mass | 622.2778 | [2] |

Detailed fragmentation data from tandem MS experiments are expected to be found in the primary literature (Kobayashi et al., 1994) but are not publicly available in the searched databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of complex natural products like this compound. While a certificate of analysis confirms the ¹H-NMR spectrum is consistent with the structure, the detailed chemical shifts and coupling constants are found in specialized publications[1].

¹H-NMR Data (Predicted/Reported)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in publicly accessible sources. Please refer to Kobayashi et al., Tetrahedron 50, 7401–7416 (1994) for detailed assignments. |

¹³C-NMR Data (Predicted/Reported)

| Carbon | Chemical Shift (δ, ppm) |

| Data unavailable in publicly accessible sources. Please refer to Kobayashi et al., Tetrahedron 50, 7401–7416 (1994) for detailed assignments. |

Experimental Protocols

The following sections describe the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for taxane diterpenoids.

Isolation of this compound

The isolation of this compound from its natural source, Taxus cuspidata, typically involves a multi-step extraction and chromatographic process.

-

Extraction: The dried and powdered plant material (e.g., leaves, stems) is extracted with a polar solvent such as methanol.

-

Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common system is ethyl acetate and water, where taxoids are typically enriched in the organic phase.

-

Chromatography: The organic extract is further purified using a series of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: To separate major classes of compounds.

-

Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.

-

High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water gradient, to yield pure this compound.

-

Spectroscopic Analysis

The structural elucidation of the purified this compound is achieved through a combination of MS and NMR techniques.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural confirmation.

-

NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Structural assignment is confirmed using 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many multidrug-resistant cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy.

P-glycoprotein Inhibition Pathway

The following diagram illustrates the mechanism of P-glycoprotein-mediated drug efflux and its inhibition by this compound.

In multidrug-resistant cancer cells, chemotherapeutic drugs that diffuse into the cell can bind to P-glycoprotein. This ATP-dependent pump then actively transports the drugs out of the cell, reducing their intracellular concentration and thus their cytotoxic effect. This compound acts as an inhibitor of P-glycoprotein, preventing the efflux of these chemotherapeutic agents. This leads to an accumulation of the anticancer drugs inside the cell, restoring their ability to induce apoptosis or cell cycle arrest.

Conclusion

This compound is a structurally complex taxoid with promising biological activity as a P-glycoprotein inhibitor. While detailed spectroscopic data is present in specialized literature, this guide provides a foundational understanding of its chemical and biological properties. Further research into its mechanism of action and potential synergistic effects with existing chemotherapeutics is warranted for its development as a potential adjuvant in cancer therapy.

References

The Evolving Landscape of Cancer Therapy: A Technical Guide to the Biological Activity of Novel Taxane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of novel taxane diterpenoid research, offering a comprehensive overview of their biological activity, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. As the limitations of first-generation taxanes like paclitaxel and docetaxel, such as multidrug resistance and undesirable side effects, become more pronounced, the focus has shifted to the development of next-generation analogues with superior pharmacological profiles.[1][2] This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved, serving as a vital resource for professionals in the field of oncology drug development.

Quantitative Assessment of Cytotoxicity

The antitumor activity of novel taxane diterpenoids is primarily evaluated through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). These assays are crucial for comparing the potency of new analogues against various cancer cell lines, including those that have developed resistance to traditional chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Taxane Analogues Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Ortataxel | MCF7 | Breast | 0.4 - 22 | [3] |

| MCF7/R (Resistant) | Breast | - | [3] | |

| SB-T-1216 | MDA-MB-435 | Breast | 0.6 | [4] |

| NCI/ADR-RES (Resistant) | Breast | 1.8 | [4] | |

| Paclitaxel (Reference) | MDA-MB-435 | Breast | 1 | [4] |

| NCI/ADR-RES (Resistant) | Breast | 300 | [4] | |

| Docetaxel (Reference) | MCF7 | Breast | 0.5 | [3] |

| 14-substituted taxanes | MCF7 | Breast | 0.4 - 22 | [3] |

| TPI-287 | 231-BR | Breast (Brain Metastasis) | Comparable to Paclitaxel | [5] |

Note: The IC50 values for Ortataxel and other 14-substituted taxanes in MCF7/R cells were not explicitly provided in the source material but were noted to have significantly lower resistance indices compared to paclitaxel and docetaxel.[3]

Core Mechanisms of Action

The primary mechanism of action for taxane diterpenoids is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in mitosis.[6] By binding to the β-tubulin subunit of microtubules, taxanes disrupt their dynamic instability, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[7][8]

However, research into novel taxanes has revealed more complex and multifaceted mechanisms of action that contribute to their enhanced efficacy, particularly in drug-resistant cancers.

Overcoming Multidrug Resistance

A significant advantage of many novel taxanes is their ability to circumvent multidrug resistance (MDR), a common reason for the failure of chemotherapy. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cancer cell.[2] Second-generation taxanes, such as Ortataxel, are designed to be poor substrates for these pumps, allowing them to accumulate within resistant cancer cells and exert their cytotoxic effects.[9]

Modulation of Signaling Pathways

Beyond their direct impact on microtubules, novel taxanes can modulate key signaling pathways that are crucial for cancer cell survival and proliferation.

The induction of apoptosis by taxanes is a complex process involving a cascade of molecular events. Disruption of microtubule dynamics triggers cell cycle arrest, which in turn activates apoptotic signaling pathways. This can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[7][10]

Caption: Taxane-Induced Apoptotic Pathway.

Recent studies have revealed a fascinating interplay between taxanes and the Hedgehog (HH) signaling pathway, which is known to regulate the proliferation and survival of cancer stem cells.[11] Exposure of breast cancer cells to docetaxel has been shown to induce the release of Sonic Hedgehog (SHH) ligand, leading to the activation of the HH pathway effector Gli-1.[11][12] While this activation may not directly sensitize the bulk of the tumor to chemotherapy, it appears to be crucial for the clonogenic growth and expansion of cancer stem-like populations following treatment.[11] This suggests that combining novel taxanes with Hedgehog pathway inhibitors could be a promising strategy to overcome resistance and prevent tumor recurrence.

References

- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Comparison of Cell Death-inducing Effect of Novel Taxane SB-T-1216 and Paclitaxel in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPI-287, a new taxane family member, reduces the brain metastatic colonization of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ortataxel | C44H57NO17 | CID 6918412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Taxane-induced hedgehog signaling is linked to expansion of breast cancer stem-like populations after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Unraveling the Enigmatic Mechanism of Action of Taxuspine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxuspine B, a complex diterpenoid isolated from the yew tree (Taxus sp.), belongs to the taxane family of natural products, which includes the highly successful anticancer drug, paclitaxel. While structurally related to paclitaxel, this compound's precise mechanism of action remains a subject of ongoing investigation, with evidence pointing towards multiple potential biological activities. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action of this compound, focusing on its role as a microtubule stabilizing agent and its potential as a modulator of multidrug resistance. Furthermore, we explore the speculative involvement of this compound in key cellular signaling pathways, namely NF-κB and JAK/STAT. This document is intended to serve as a resource for researchers and drug development professionals, providing available data, detailed experimental protocols for further investigation, and visual representations of the core biological processes.

Primary Hypothesized Mechanism: Microtubule Stabilization

The most prominently suggested mechanism of action for this compound is its "taxol-like" activity, which involves the stabilization of microtubules.[1] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is critical for their function. By binding to the β-tubulin subunit of the microtubule polymer, taxanes shift the equilibrium towards polymerization, leading to the formation of hyper-stable, non-functional microtubules. This disruption of microtubule dynamics ultimately arrests the cell cycle and induces apoptosis.

Quantitative Data on Microtubule Stabilization

Table 1: Qualitative Assessment of this compound's Microtubule Stabilizing Activity

| Compound | Activity | Assay | Reference |

| This compound | Appreciable reduction of depolymerization | CaCl2-induced microtubule depolymerization | [1] |

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This protocol describes a standard method to assess the effect of a compound on tubulin polymerization, which can be adapted to quantify the activity of this compound.

Objective: To determine the effect of this compound on the rate and extent of tubulin polymerization in vitro.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

96-well microplates

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

-

Prepare stock solutions of this compound and paclitaxel in DMSO. Create a serial dilution to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the desired concentrations of this compound, paclitaxel, or DMSO vehicle to the wells.

-

Add General Tubulin Buffer to each well.

-

Initiate the polymerization reaction by adding the tubulin and GTP solution to each well. The final concentration of tubulin should be approximately 1 mg/mL and GTP should be 1 mM.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Alternatively, a fluorescence-based assay using a fluorescent reporter that binds to polymerized tubulin can be used.

-

-

Data Analysis:

-

Plot the absorbance (or fluorescence) as a function of time for each concentration of this compound.

-

Determine the effect of this compound on the initial rate of polymerization and the maximum polymer mass.

-

Signaling Pathway Diagram: Microtubule Stabilization

Secondary Hypothesized Mechanism: P-glycoprotein Inhibition and Reversal of Multidrug Resistance

Several taxane analogues have been shown to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells.[2] While direct evidence for this compound is limited, the activity of structurally related compounds suggests that this compound may also function as a P-gp inhibitor. This would represent a distinct and potentially synergistic mechanism to its cytotoxic effects.

Quantitative Data on P-glycoprotein Inhibition

Direct IC50 values for P-gp inhibition by this compound are not available. However, a simplified analogue of the related Taxuspine X has demonstrated potent P-gp inhibitory activity.

Table 2: P-glycoprotein Inhibitory Activity of a Taxuspine X Analogue

| Compound | IC50 (M) | Cell Line | Assay | Reference |

| Taxuspine X Analogue (Compound 6) | 7.2 x 10⁻⁶ | Not specified | Not specified | [2][3][4] |

| Taxuspine X Analogue (Compound 7) | 2.4 x 10⁻⁵ | Not specified | Not specified | [2] |

Experimental Protocol: Rhodamine 123 Efflux Assay

This protocol outlines a common method to assess P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

Objective: To determine the ability of this compound to inhibit P-gp-mediated efflux of rhodamine 123 in a P-gp overexpressing cell line.

Materials:

-

P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES)

-

Parental cancer cell line (e.g., OVCAR-8)

-

Rhodamine 123

-

This compound

-

Verapamil (positive control)

-

Cell culture medium

-

PBS (Phosphate-buffered saline)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Culture: Culture the P-gp overexpressing and parental cell lines to 80-90% confluency.

-

Compound Incubation:

-

Harvest and resuspend the cells in fresh medium.

-

Incubate the cells with various concentrations of this compound, verapamil, or vehicle control for 1 hour at 37°C.

-

-

Rhodamine 123 Loading:

-

Add rhodamine 123 to a final concentration of 1 µM to all cell suspensions.

-

Incubate for a further 30-60 minutes at 37°C.

-

-

Washing and Analysis:

-

Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Resuspend the cells in fresh PBS.

-

Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity for each condition.

-

An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.

-

Determine the IC50 value of this compound for P-gp inhibition.

-

Diagram: P-glycoprotein Inhibition

Speculative Mechanisms: Modulation of NF-κB and JAK/STAT Signaling

While direct evidence is lacking, other natural products isolated from Taxus species have been shown to modulate inflammatory signaling pathways such as NF-κB and JAK/STAT. It is therefore plausible that this compound could exert some of its biological effects through these pathways. These hypotheses warrant further investigation.

Potential Involvement in NF-κB Signaling

The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in many diseases, including cancer. Some natural compounds can inhibit NF-κB activation, thereby reducing pro-inflammatory and pro-survival signaling.

Potential Involvement in JAK/STAT Signaling

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in cell growth, differentiation, and immune responses.[5] Aberrant JAK/STAT signaling is a hallmark of many cancers. Inhibition of this pathway is a validated therapeutic strategy.

Experimental Workflow: Investigating Signaling Pathway Modulation

Conclusion

The mechanism of action of this compound is likely multifaceted. The strongest current evidence points towards a "taxol-like" activity involving the stabilization of microtubules, a hallmark of the taxane class of compounds. Additionally, based on the activity of related taxanes, a compelling hypothesis is that this compound may also inhibit the P-glycoprotein efflux pump, thereby overcoming multidrug resistance. The potential for this compound to modulate key cancer-related signaling pathways such as NF-κB and JAK/STAT remains speculative but presents an exciting avenue for future research. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for further elucidating the complex and promising biological activities of this intriguing natural product.

References

- 1. abmole.com [abmole.com]

- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

Preliminary Cytotoxicity Screening of Taxuspine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine B is a taxoid-class diterpenoid isolated from yew species such as the Japanese yew, Taxus cuspidata. Like other taxanes, such as the prominent anticancer drug paclitaxel (Taxol®), this compound possesses a complex chemical structure centered on a taxane core. Preliminary studies indicate that this compound exhibits cytotoxic properties and shares a mechanism of action with paclitaxel, primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This guide provides a technical overview of the preliminary cytotoxicity data available for this compound, detailed experimental protocols for its assessment, and an examination of the pertinent signaling pathways involved in its mode of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against several cancer cell lines. The available data, while limited, suggests selective bioactivity. Quantitative results are summarized in Table 1.

| Cell Line | Cell Type | Assay | Parameter | Value | Concentration | Reference |

| L1210 | Murine Lymphoma | Not Specified | IC50 | 18 µg/mL | - | [1] |

| KB | Human Epidermoid Carcinoma | Not Specified | % Inhibition | 11.8% | 10 µg/mL | [1] |

| KB | Human Epidermoid Carcinoma | Not Specified | % Inhibition | 42.3% | 10 µg/mL | [1] |

| Table 1: Summary of In Vitro Cytotoxicity Data for this compound |

Experimental Protocols

The following section details a standard methodology for assessing the in vitro cytotoxicity of a compound like this compound, based on the widely used MTT assay.

MTT Cell Viability Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., L1210, KB, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of compound concentration versus percentage cell viability.

Experimental Workflow Diagram

Mechanism of Action & Signaling Pathways

This compound is reported to have paclitaxel-like activity, which strongly implies its primary mechanism of action is the disruption of microtubule dynamics.[1] Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[2]

Several key signaling pathways are implicated in the cellular response to taxane-induced mitotic arrest.

Intrinsic Apoptosis Pathway

The prolonged mitotic arrest triggers the intrinsic (or mitochondrial) pathway of apoptosis. This is largely regulated by the Bcl-2 family of proteins.

-

Pro-apoptotic proteins (Bax, Bak): Are upregulated or activated, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Anti-apoptotic proteins (Bcl-2, Bcl-xL): Are inhibited. Taxanes can induce the phosphorylation of Bcl-2, which inactivates its protective function.

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.

Stress-Activated Signaling Pathways

Mitotic arrest is a significant cellular stressor that activates various kinase signaling cascades.

-

c-Jun N-terminal Kinase (JNK) Pathway: Both paclitaxel and another microtubule inhibitor, vinblastine, are known to activate the JNK pathway, which plays a crucial role in mediating cell death. However, the downstream signaling can differ; for instance, vinblastine-induced death is AP-1 dependent, whereas paclitaxel's can be AP-1 independent. JNK activation is a key event in the commitment to apoptosis following microtubule disruption.

-

NF-κB Signaling Pathway: Terpenoids from Taxus species have been shown to inhibit the NF-κB signaling pathway.[3] This pathway is critical in regulating inflammation and cell survival. Inhibition of NF-κB activation can sensitize cancer cells to apoptosis, suggesting a potential dual mechanism for taxoids: inducing mitotic arrest while simultaneously blocking pro-survival signals.[3]

Conclusion and Future Directions

This compound demonstrates cytotoxic activity in preliminary screenings, with a mechanism of action consistent with other taxane-class compounds. Its ability to stabilize microtubules and induce apoptosis makes it a compound of interest for further oncological research.

Future work should focus on:

-

Broader Screening: Evaluating the cytotoxicity of this compound against a wider panel of human cancer cell lines, including those with multidrug resistance, to determine its spectrum of activity and potential therapeutic niches.

-

Mechanism Elucidation: Conducting detailed molecular studies to confirm the specific signaling pathways modulated by this compound, particularly its effects on the JNK and NF-κB pathways, and to compare its molecular signature directly with that of paclitaxel.

-

In Vivo Studies: If in vitro potency is confirmed, progressing to preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.

This guide provides a foundational framework for professionals in drug development to understand and build upon the existing knowledge of this compound's cytotoxic properties.

References

- 1. Taxuspinananes A and B, new taxoids from Taxus cuspidata var. nana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) [mdpi.com]

- 3. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Taxuspine B Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxuspine B, a complex diterpenoid isolated from the yew tree (Taxus species), belongs to the taxane family of natural products. While taxanes like Paclitaxel are renowned for their potent anticancer activity via microtubule stabilization, the complete target profile of many other taxanes, including this compound, remains to be fully elucidated. This technical guide provides a comprehensive in silico workflow for the prediction and validation of molecular targets for this compound. The methodologies outlined herein are designed to accelerate drug discovery and development by providing a rational, computer-aided approach to target identification and mechanism-of-action studies. This document details a multi-faceted strategy encompassing reverse docking, pharmacophore modeling, and machine learning-based approaches, and is supplemented with protocols for experimental validation.

Introduction

Natural products have historically been a rich source of therapeutic agents. The taxane family, in particular, has yielded some of the most effective chemotherapeutic drugs to date. This compound, a member of this family, has shown biological activity, including taxol-like effects on microtubule depolymerization. However, a comprehensive understanding of its molecular interactions is crucial for harnessing its full therapeutic potential. In silico target prediction methods offer a rapid and cost-effective means to generate hypotheses about the molecular targets of a compound, which can then be prioritized for experimental validation.

This guide presents a structured, multi-pronged in silico approach to predict the biological targets of this compound. By integrating data from various computational methods, we can increase the confidence in our predictions. Furthermore, we provide detailed protocols for key experimental validation techniques to confirm the computationally-derived hypotheses.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a natural product like this compound involves the synergistic use of multiple computational techniques. Each method leverages different principles to identify potential protein targets.

Figure 1: In Silico Target Prediction Workflow for this compound.

Data Preparation

2.1.1. Ligand Preparation

The initial step involves obtaining a high-quality 3D structure of this compound. This can be sourced from databases like PubChem (if available) or generated from its 2D structure and optimized using computational chemistry software.

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

2.1.2. Target Database Preparation

A comprehensive library of potential protein targets is required. This can be curated from databases such as the Protein Data Bank (PDB).

-

Action: Download a curated set of human protein structures from the PDB. This can be a subset of druggable proteins or the entire human proteome for a broader screen.

-

Preprocessing: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

Reverse Docking

Reverse docking is a computational technique that docks a single ligand against a library of protein targets to predict its binding affinity to each.[2]

Protocol: Reverse Docking with AutoDock Vina

-

Prepare Ligand: Convert the energy-minimized this compound structure to the PDBQT format using AutoDock Tools. This format includes atomic charges and defines rotatable bonds.

-

Prepare Receptors: Convert the preprocessed protein structures from the target database to the PDBQT format.

-

Define Binding Site: For each receptor, define a search space (grid box) that encompasses the entire protein to allow for blind docking. A typical approach is to create a grid box centered on the protein with dimensions large enough to accommodate the ligand.

-

Run Docking: Use AutoDock Vina to dock the this compound PDBQT file against each receptor PDBQT file.[3]

-

Command Line Example: vina --receptor protein.pdbqt --ligand taxuspineB.pdbqt --center_x

--center_y --center_z --size_x --size_y --size_z --out protein_out.pdbqt --log protein_log.txt -

Parameters:

-

--exhaustiveness: Controls the thoroughness of the search (a value of 8 is a good starting point).

-

--num_modes: The number of binding modes to generate (e.g., 10).

-

-

-

Analyze Results: Rank the protein targets based on the predicted binding affinity (in kcal/mol) of the top-scoring binding mode.

Pharmacophore-Based Screening

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[4]

Protocol: Ligand-Based Pharmacophore Model Generation and Screening

-

Feature Definition: Identify the key pharmacophoric features of this compound, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

-

Model Generation: Generate a 3D pharmacophore model based on the low-energy conformation of this compound using software like Discovery Studio or MOE.

-

Database Screening: Screen a 3D conformer database of known protein active sites or a database of protein structures against the generated pharmacophore model.

-

Rank Targets: Rank the protein targets based on how well their binding sites fit the pharmacophore query.

Machine Learning-Based Prediction

Machine learning models trained on large datasets of known drug-target interactions can predict novel interactions.[5]

Protocol: Using a Pre-trained Drug-Target Interaction Model

-

Input Representation: Convert the SMILES string or molecular graph of this compound into a feature vector.

-

Target Representation: Obtain sequence or structural feature vectors for the proteins in the target database.

-

Prediction: Input the ligand and target feature vectors into a pre-trained machine learning model (e.g., a graph convolutional network or a deep neural network) to predict the probability of interaction.

-

Rank Targets: Rank the potential targets based on the predicted interaction scores.

Hit Prioritization and Downstream Analysis

After generating lists of potential targets from each in silico method, the next step is to consolidate these results and prioritize candidates for experimental validation.

Consensus Scoring

Since each method has its own strengths and weaknesses, a consensus approach can improve the reliability of the predictions.

-

Rank Aggregation: Combine the rankings from reverse docking, pharmacophore screening, and machine learning models. Targets that consistently rank high across multiple methods are considered high-confidence predictions.

-

Data Fusion: Develop a scoring function that integrates the output scores from each method to generate a unified ranking.

Pathway and Gene Ontology (GO) Analysis

To understand the potential biological impact of this compound, the high-confidence predicted targets can be analyzed for their involvement in specific signaling pathways and biological processes.

-

Tools: Use tools like DAVID, Metascape, or Reactome to perform pathway and GO enrichment analysis on the list of prioritized targets.

-

Interpretation: This analysis can reveal if the predicted targets are enriched in pathways related to known taxane mechanisms (e.g., cell cycle, apoptosis, microtubule dynamics) or suggest novel mechanisms of action.

Quantitative Data Summary

The following tables summarize known and predicted bioactivity data for taxanes, providing a reference for comparison.

Table 1: IC50 Values of Taxanes in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Paclitaxel | MDA-MB-231 | 0.3 - 5000 | [5] |

| Paclitaxel | ZR75-1 | - | [6] |

| Docetaxel | CAOV-3 | 0.8 - 1.7 | [7] |

| Docetaxel | OVCAR-3 | 0.7 - 1.8 | [7] |

| Paclitaxel | SK-BR-3 | ~10 | [8] |

| Paclitaxel | T-47D | ~5 | [8] |

Table 2: P-glycoprotein (P-gp) Inhibition Data

| Compound | Assay | IC50 (µM) | Reference |

| Verapamil | Rhodamine 123 efflux | ~5 | [9] |

| Cyclosporin A | Rhodamine 123 efflux | ~1 | [9] |

| Quinine Homodimer Q2 | Paclitaxel efflux | 3.6 | [10] |

| Ketoconazole | Edoxaban transport | 0.244 | [11] |

Experimental Validation Protocols

Computationally predicted targets must be validated through experimental assays. The following are detailed protocols for commonly used validation techniques.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to a protein in real-time.[12]

Protocol: SPR for this compound-Target Interaction

-

Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU).

-

Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

References

- 1. Taxuspine F | C28H38O10 | CID 44567149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Hyperparameter Tuning? - Hyperparameter Tuning Methods Explained - AWS [aws.amazon.com]

- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Taspine | C20H19NO6 | CID 215159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxuspine B: A Technical Review of its Anti-Cancer and Multidrug Resistance Reversal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine B is a naturally occurring taxoid isolated from the Japanese yew, Taxus cuspidata.[1][2][3] As a member of the taxane family of diterpenoids, it shares a common chemical scaffold with the highly successful anti-cancer drug, paclitaxel (Taxol®).[4][5] While exhibiting some cytotoxic activity, this compound and its analogs have garnered significant interest for their potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.

Core Biological Activity